2,5-Dimethoxyphenylacetonitrile
Overview
Description
SKF-96231 is a small molecule drug initially developed by Smithkline Beecham Plc. It functions as an inhibitor of phosphodiesterase 5A, an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate levels within cells . This compound has been explored for its potential therapeutic applications in immune system diseases and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF-96231 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of SKF-96231 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of advanced techniques such as continuous flow reactors, automated synthesis, and rigorous quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
SKF-96231 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: SKF-96231 can participate in substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives with varying pharmacological properties .
Scientific Research Applications
Mechanism of Action
SKF-96231 exerts its effects by inhibiting phosphodiesterase 5A, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, SKF-96231 increases the levels of cyclic guanosine monophosphate within cells, leading to various downstream effects. These effects include the relaxation of smooth muscle cells, modulation of immune responses, and regulation of neurotransmitter release . The molecular targets and pathways involved in these processes are primarily related to cyclic guanosine monophosphate signaling .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another well-known phosphodiesterase 5A inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil, it is used for treating erectile dysfunction and has a similar mechanism of action.
Tadalafil: Another phosphodiesterase 5A inhibitor with a longer duration of action compared to sildenafil and vardenafil.
Uniqueness of SKF-96231
SKF-96231 is unique due to its specific structural features and pharmacological profile.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKDGRJAFWDOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374326 | |
Record name | 2,5-Dimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18086-24-3 | |
Record name | 2,5-Dimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18086-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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